7-Methyl-2-[3-(propan-2-yloxy)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
The compound 7-Methyl-2-[3-(propan-2-yloxy)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione belongs to the chromeno[2,3-c]pyrrole-3,9-dione family, a class of fused heterocycles with a bicyclic core structure combining chromone (benzopyran) and pyrrole moieties.
Properties
Molecular Formula |
C27H31NO4 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
7-methyl-2-(3-propan-2-yloxypropyl)-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H31NO4/c1-16(2)19-8-10-20(11-9-19)24-23-25(29)21-15-18(5)7-12-22(21)32-26(23)27(30)28(24)13-6-14-31-17(3)4/h7-12,15-17,24H,6,13-14H2,1-5H3 |
InChI Key |
FXZBFPYMYOAOPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCOC(C)C)C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the chromeno and pyrrole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Key Structural Features:
- Position 7 : A methyl group enhances steric and electronic effects.
- Position 1 : A 4-(propan-2-yl)phenyl group provides aromatic bulk, influencing receptor binding and stability.
Comparison with Similar Compounds
Structural and Functional Analogues:
Key Differences:
Core Heterocycle: The target compound’s chromeno[2,3-c]pyrrole core differs from chromeno[2,3-d]pyrimidines (pyrimidine vs. pyrrole fusion), altering electronic properties and binding interactions . Pyranonigrin A’s natural fused pyrrole structure confers antiviral specificity, unlike synthetic derivatives .
Bioactivity: Chlorinated derivatives (e.g., ) show cytotoxicity, while bulky aryl groups (e.g., 4-iPrPh in the target) may favor kinase or glycosaminoglycan (GAG) mimicry .
Synthetic Accessibility :
- The target’s MCR-based synthesis allows for higher yields (~60–72%) and broader substituent tolerance than acid-catalyzed transformations or spiro-derivative syntheses .
Physicochemical Properties:
Biological Activity
7-Methyl-2-[3-(propan-2-yloxy)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of chromeno[2,3-c]pyrroles and is characterized by the following properties:
| Property | Details |
|---|---|
| Molecular Formula | C27H31NO7 |
| Molecular Weight | 481.5 g/mol |
| IUPAC Name | 7-methyl-2-(3-propan-2-yloxypropyl)-1-(4-(propan-2-yl)phenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| InChI Key | YSYOXQDGVMRWDP-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors involved in various signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes linked to cancer proliferation or inflammation.
- Receptor Modulation : It may act on specific receptors that regulate cell growth and apoptosis.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:
- In vitro studies demonstrated significant cytotoxic effects against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines with IC50 values in the low micromolar range (0.25 - 0.59 µM) .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against several bacterial strains. Research findings indicate:
- Effective inhibition of Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 5 to 20 µg/mL.
Case Studies and Research Findings
A summary of notable findings from different studies is presented below:
| Study Reference | Cell Line Tested | IC50 Value (µM) | Biological Activity Observed |
|---|---|---|---|
| MDA-MB-231 | 0.40 | Anticancer | |
| A549 | 0.29 | Apoptosis Induction | |
| Various Bacteria | 5 - 20 | Antimicrobial |
Detailed Study Example
In a study focusing on the A549 lung cancer cell line, morphological changes indicative of apoptosis were observed after treatment with the compound at varying concentrations. The treated cells exhibited characteristic features such as cell shrinkage and reduced viability compared to untreated controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
